
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMMA and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMMA is not fully understood. However, studies have shown that DMMA exerts its biological activities by inhibiting various enzymes and proteins such as topoisomerase II, dihydrofolate reductase, and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. DMMA has also been shown to affect the levels of various cytokines and chemokines, which play important roles in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DMMA has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, DMMA also has some limitations such as its poor solubility in water and its potential to form aggregates.
Orientations Futures
DMMA has great potential for future research in various fields. Some of the future directions for DMMA research include:
1. Developing more efficient and selective synthesis methods for DMMA.
2. Investigating the mechanism of action of DMMA in more detail.
3. Studying the potential applications of DMMA in nanotechnology.
4. Developing DMMA-based drugs for the treatment of cancer and other diseases.
5. Studying the potential environmental impact of DMMA.
In conclusion, DMMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMA has been synthesized using various methods and has been shown to exhibit anticancer, antibacterial, and antifungal activities. DMMA has several advantages for lab experiments, but also has some limitations. Future research on DMMA could lead to the development of new drugs, materials, and technologies.
Méthodes De Synthèse
DMMA can be synthesized using various methods such as the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing DMMA is the Knoevenagel condensation reaction, which involves the condensation of 2-methoxybenzaldehyde and 3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
DMMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMMA has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, DMMA has been shown to possess herbicidal and insecticidal properties. In material science, DMMA has been used as a precursor for the synthesis of various organic materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYBWLFDLTHNV-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

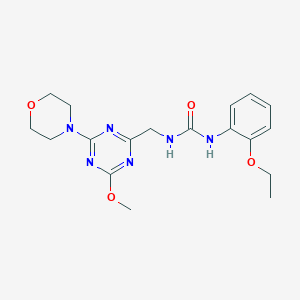
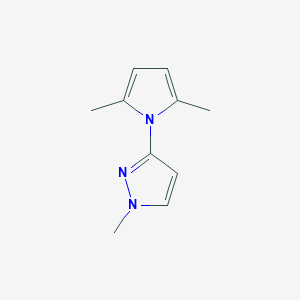
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)
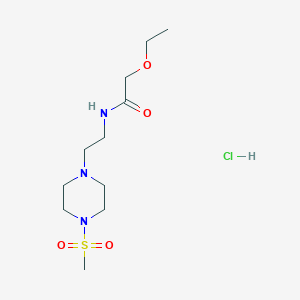
![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)


![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2973195.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
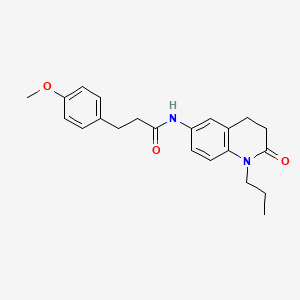
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)
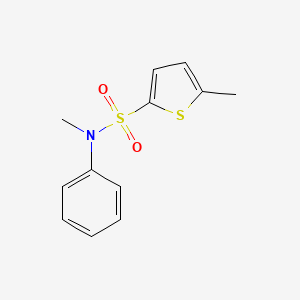
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)